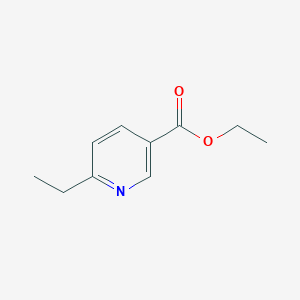

Ethyl 6-ethyl-3-pyridinecarboxylate

Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemistry and biology. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a key structural motif in many natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring influences its electronic properties, making it electron-deficient and capable of participating in a variety of chemical transformations.

The presence of both an electron-donating alkyl group (ethyl at C6) and an electron-withdrawing ester group (ethyl carboxylate at C3) on the pyridine ring of Ethyl 6-ethyl-3-pyridinecarboxylate creates a unique electronic environment. This push-pull system can influence the reactivity of the pyridine ring and the attached functional groups, making it a versatile intermediate for further chemical modifications.

Significance of the this compound Scaffold in Heterocyclic Synthesis

The structural framework of this compound serves as a valuable scaffold for the construction of more complex heterocyclic systems. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions or be converted to other functional groups. The pyridine nitrogen and the alkyl substituent also offer sites for further chemical elaboration.

The synthesis of various substituted pyridinecarboxylates has been a focus of research due to their potential biological activities. nih.govresearchgate.netresearchgate.net For instance, derivatives of pyridine-3-carboxylates have been investigated for their potential as A3 adenosine (B11128) receptor antagonists and cholesteryl ester transfer protein inhibitors. researchgate.net The specific substitution pattern of this compound makes it a precursor for novel compounds with potentially interesting pharmacological profiles.

Historical Development of Synthetic Approaches to 3-Pyridinecarboxylates with Alkyl Substitution

The synthesis of 3-pyridinecarboxylates has a rich history, with various methods developed to introduce substituents at different positions of the pyridine ring. Early methods often relied on the functionalization of pre-existing pyridine rings. A significant breakthrough in pyridine synthesis was the Hantzsch pyridine synthesis, which allows for the construction of the pyridine ring from acyclic precursors.

More contemporary approaches to the synthesis of alkyl-substituted 3-pyridinecarboxylates often involve multi-component reactions, which allow for the efficient assembly of complex molecules in a single step. jetir.org Cross-coupling reactions, such as the Suzuki coupling, have also emerged as powerful tools for introducing alkyl and aryl groups onto the pyridine scaffold. researchgate.net

The synthesis of the specific target molecule, this compound, can be envisioned through various synthetic routes, likely involving the condensation of appropriate acyclic precursors or the modification of a pre-functionalized pyridine derivative. While a direct historical account for this exact molecule is not extensively documented, the evolution of synthetic methodologies for analogous compounds provides a clear framework for its preparation.

Structure

3D Structure

Properties

CAS No. |

52830-21-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 6-ethylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-3-9-6-5-8(7-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

SMHCKSOKBHXNEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 6 Ethyl 3 Pyridinecarboxylate and Its Precursors

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification represent the most straightforward synthetic routes to ethyl 6-ethyl-3-pyridinecarboxylate, starting from its corresponding carboxylic acid or another ester. These methods are advantageous due to their atom economy and often simpler reaction conditions.

Acid-Catalyzed Routes

The Fischer-Speier esterification is a classic and widely employed method for synthesizing esters. masterorganicchemistry.com This acid-catalyzed reaction involves the treatment of a carboxylic acid, in this case, 6-ethylnicotinic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. youtube.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. masterorganicchemistry.comyoutube.com The subsequent tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.comyoutube.com Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound. masterorganicchemistry.comyoutube.com

A patented process describes the production of 6-methylnicotinic acid ester through the oxidation of 2-methyl-5-ethylpyridine followed by esterification. google.com This suggests a similar strategy could be applicable for the ethyl-substituted analogue.

Table 1: Key Features of Acid-Catalyzed Esterification

| Feature | Description |

| Reactants | 6-Ethylnicotinic acid, Ethanol |

| Catalyst | Strong acids (e.g., H₂SO₄, TsOH) |

| Key Principle | Fischer-Speier Esterification |

| Driving Force | Use of excess alcohol to shift equilibrium |

| Byproduct | Water |

Enzymatic and Biocatalytic Syntheses

In recent years, enzymatic and biocatalytic methods have gained prominence as greener and more selective alternatives to traditional chemical syntheses. Lipases are particularly effective biocatalysts for esterification reactions, often operating under mild conditions and exhibiting high chemo-, regio-, and enantioselectivity. nih.govnih.gov

The synthesis of various esters, including those with branched chains, has been successfully demonstrated using immobilized lipases such as Novozym® 435. nih.gov For the synthesis of this compound, this would involve the reaction of 6-ethylnicotinic acid with ethanol in the presence of a suitable lipase. These reactions are often performed in a solvent-free medium, which further enhances their environmental credentials. nih.gov The reusability of the immobilized enzyme is a key advantage, contributing to the economic viability of the process. nih.gov

Research on the biocatalytic synthesis of ethyl butyrate (B1204436) has shown high conversion rates using lipases from Candida antarctica. nih.gov Similarly, studies on the esterification of fatty acids using lipases from Yarrowia lipolytica have demonstrated the potential of these biocatalysts for a broad range of substrates. nih.gov These findings suggest that a biocatalytic approach for the synthesis of this compound is a highly feasible and sustainable option.

Table 2: Comparison of Catalytic Methods for Esterification

| Parameter | Acid-Catalyzed Esterification | Enzymatic Esterification |

| Catalyst | Strong mineral or organic acids | Lipases (e.g., Novozym® 435) |

| Reaction Conditions | Often requires elevated temperatures and excess reagent | Typically mild (e.g., 70-80°C), can be solvent-free. nih.gov |

| Selectivity | Lower selectivity, potential for side reactions | High chemo-, regio-, and enantioselectivity |

| Environmental Impact | Generates acidic waste | "Green" process with biodegradable catalysts |

| Catalyst Reusability | Generally not reusable | Immobilized enzymes are highly reusable. nih.gov |

Ring-Forming Reactions for the Pyridine (B92270) Nucleus

Hantzsch-Type Pyridine Syntheses and Modifications

The Hantzsch pyridine synthesis is a well-established multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemeurope.comwikiwand.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.orgchemtube3d.com

For the synthesis of this compound, a modified Hantzsch reaction would be employed. baranlab.org This could involve the reaction of an appropriate aldehyde, ethyl acetoacetate (B1235776), and an enamine derived from a β-ketoester and ammonia. The reaction proceeds through the formation of an enamine and an α,β-unsaturated carbonyl compound, which then react to form the dihydropyridine (B1217469) ring. youtube.com Subsequent oxidation, which can be achieved using various oxidizing agents or even air, leads to the aromatic pyridine ring. chemeurope.com Modern variations of the Hantzsch synthesis have focused on developing more environmentally friendly conditions, such as using water as a solvent or employing microwave irradiation to accelerate the reaction. wikipedia.orgchemeurope.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. nih.govacsgcipr.org The Hantzsch synthesis is itself a prime example of an MCR. acsgcipr.org Other MCRs for pyridine synthesis often involve the condensation of various combinations of carbonyl compounds, active methylene (B1212753) compounds, and ammonia or its equivalents. acsgcipr.orgillinois.edu

The synthesis of polysubstituted pyridines can be achieved through MCRs that are mechanistically distinct from the Hantzsch reaction. nih.gov For instance, methodologies have been developed for the synthesis of multi-substituted pyridines from ylidenemalononitriles under mild, solvent-free conditions. nih.gov These approaches offer access to a diverse range of substitution patterns on the pyridine ring that may be difficult to achieve through other methods. nih.gov

Cycloaddition Reactions, including [4+2] Annulations

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the pyridine ring. nih.govrsc.org The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is particularly relevant. rsc.orgacsgcipr.org In this approach, a 1-azadiene (a four-atom component containing a nitrogen atom) reacts with a two-atom dienophile, such as an alkyne or a substituted alkene, to form a six-membered heterocyclic ring. rsc.orgbangor.ac.uk

The synthesis of substituted pyridines can be achieved through the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, leading to highly substituted pyridine products. acs.org Another strategy involves the transition-metal-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules, which offers a versatile route to various pyridine derivatives. nih.gov Inverse electron demand Diels-Alder reactions of 1,2,4-triazines with enamines are also a well-established method for constructing the pyridine ring. baranlab.orgacsgcipr.org These cycloaddition strategies are highly valuable for their ability to construct the pyridine core with a high degree of control over the substitution pattern. nih.govrsc.org

Table 3: Overview of Ring-Forming Reactions for Pyridine Synthesis

| Reaction Type | Key Features | Applicability to this compound |

| Hantzsch Synthesis | Four-component reaction, forms a dihydropyridine intermediate. chemtube3d.com | Requires specific aldehyde and β-ketoester precursors. |

| Multicomponent Reactions | High atom economy, convergent synthesis. acsgcipr.org | Offers diverse routes to polysubstituted pyridines. nih.gov |

| [4+2] Cycloadditions | Convergent formation of the six-membered ring, good control of regioselectivity. rsc.org | Dependent on the availability of suitable azadiene and dienophile synthons. |

| [2+2+2] Cycloadditions | Transition-metal catalyzed, versatile for various substitution patterns. nih.gov | Requires specific nitrile and alkyne precursors. |

Functional Group Interconversions on Pre-formed Pyridine Rings

The modification of an existing pyridine core is a common and versatile strategy for the synthesis of complex pyridine derivatives. This approach allows for the late-stage introduction of functional groups, providing flexibility in the design of synthetic routes.

Alkylation and Arylation at the 6-Position

Introducing an ethyl group at the 6-position of a pyridine ring already bearing a substituent at the 3-position, such as a carboxylate group, can be achieved through several methods. The choice of method often depends on the nature of the starting materials and the desired regioselectivity.

One of the most prominent methods for the alkylation of electron-deficient heterocycles like pyridine is the Minisci reaction . wikipedia.orgscispace.com This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. For a pyridine with an electron-withdrawing group at the 3-position (like a carboxylate), the radical attack is directed to the C-2 and C-6 positions. scispace.com The generation of the ethyl radical can be accomplished from various precursors, including the oxidative decarboxylation of propionic acid.

Modern variations of the Minisci reaction offer milder conditions and improved regioselectivity. For instance, the use of a simple maleate-derived blocking group can direct alkylation specifically to the C-4 position, which, while not directly applicable for C-6 ethylation, highlights the advancements in controlling regioselectivity in pyridine functionalization. nih.govsemanticscholar.org

Another approach involves the use of organometallic reagents. While direct alkylation with organolithium or Grignard reagents can be complicated by competing side reactions, tailored methods have been developed. For example, a modular synthesis of substituted pyridines has been developed using a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, which allows for the construction of highly substituted pyridines. nih.gov

| Alkylation Method | Reagents & Conditions | Typical Outcome for 3-Substituted Pyridine | Reference(s) |

| Classical Minisci Reaction | Propionic acid, AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | Mixture of 2- and 6-ethylated products | wikipedia.org |

| Photocatalytic Minisci Reaction | Alkyl radical precursor, photocatalyst (e.g., Ir or Cu complex), light | C-2 and C-6 alkylation under mild, neutral conditions | chim.it |

| Copper-Catalyzed Cascade | Alkenylboronic acid, α,β-unsaturated ketoxime O-pentafluorobenzoate, Cu(OAc)₂ | Construction of polysubstituted pyridines | nih.gov |

Carboxylation and Esterification at the 3-Position

The introduction of an ethyl carboxylate group at the 3-position of the pyridine ring can be achieved in two main ways: by direct carboxylation followed by esterification, or by introducing a precursor group that is later converted to the desired ester.

Esterification of a pre-existing nicotinic acid (pyridine-3-carboxylic acid) is a straightforward and widely used method. chemicalbook.comorientjchem.orgresearchgate.net This can be accomplished through classic Fischer esterification, reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. chemicalbook.comgoogle.com To drive the equilibrium towards the product, water is typically removed azeotropically. google.comgoogle.com The use of solid acid catalysts, such as MoO₃/SiO₂, has also been reported as an effective and potentially more environmentally friendly alternative to strong mineral acids. orientjchem.orgresearchgate.net

Carboxylation of a pyridine ring at the 3-position directly with carbon dioxide (CO₂) is a more challenging but highly atom-economical approach. Recent advances have shown that this can be achieved through various catalytic systems. For example, copper-catalyzed C4-selective carboxylation of pyridines with CO₂ via pyridylphosphonium salts has been developed, highlighting the potential for direct C-H carboxylation, although regioselectivity for the 3-position would need to be controlled. researchgate.netchemistryviews.org Rhodium-catalyzed C-H carboxylation of 2-arylpyridines has also been reported, offering another potential route, though it may require specific directing groups to achieve the desired regioselectivity. nih.gov

| Reaction | Reagents & Conditions | Key Features | Reference(s) |

| Fischer Esterification | Nicotinic acid, Ethanol, H₂SO₄ (cat.), Reflux | Standard method, requires acid catalyst and water removal | chemicalbook.com |

| Catalytic Esterification | Nicotinic acid, Amyl alcohol, Benzene, Lower alkyl sulfonic acid (cat.) | Continuous water removal by azeotropic distillation | google.com |

| Solid Acid Catalysis | Nicotinic acid, Methanol, MoO₃/SiO₂ (cat.), Reflux | Heterogeneous catalyst, potentially reusable | orientjchem.orgresearchgate.net |

| Copper-Catalyzed Carboxylation | Pyridylphosphonium salt, CO₂, CuCl, TMEDA, ZnEt₂ | C4-selective carboxylation under mild conditions | chemistryviews.org |

Amination and Halogenation Reactions

Amination and halogenation of the pyridine ring are fundamental transformations that can serve as strategic steps in the synthesis of complex derivatives.

Halogenation at the 3-position of pyridine is traditionally challenging due to the electron-deficient nature of the ring, which disfavors electrophilic aromatic substitution. nih.govnsf.gov Such reactions often require harsh conditions and can lead to mixtures of regioisomers. nsf.govchemrxiv.org However, innovative methods have been developed to achieve high regioselectivity. A notable example is a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. nih.govnsf.govchemrxiv.orgnih.gov This strategy temporarily transforms the pyridine into a more reactive acyclic intermediate, allowing for mild and highly selective halogenation at the 3-position. nih.govnsf.govchemrxiv.orgnih.gov

Amination of the pyridine ring can be achieved through several named reactions. The most classic is the Chichibabin reaction , which typically involves reacting pyridine with sodium amide to produce 2-aminopyridine. slideshare.netwikipedia.orgscientificupdate.com This reaction proceeds via a nucleophilic addition-elimination mechanism and is highly regioselective for the C-2 position. wikipedia.orgresearchgate.net Recent modifications, such as using a NaH-iodide composite, have allowed for milder reaction conditions. ntu.edu.sg For amination at other positions, or for polyhalogenated pyridines, selective amination can be achieved by controlling the reaction conditions and the nature of the base and solvent. nih.govacs.org The use of pyridine N-oxides can also alter the regioselectivity of amination, often favoring the 4-position. researchgate.netsigmaaldrich.com

These halogenation and amination reactions can be strategically employed to introduce functionalities that can be further elaborated to the desired ethyl and ethyl carboxylate groups, for example, through cross-coupling reactions or conversion of an amino group to other functionalities via diazotization.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes. nih.gov This involves the use of safer solvents, renewable starting materials, and more efficient catalytic systems.

Solvent-Free and Water-Mediated Reactions

Performing reactions in the absence of traditional organic solvents or in water are key tenets of green chemistry. Several methods for pyridine synthesis have been adapted to these conditions.

Solvent-free reactions , often facilitated by microwave irradiation or solid-supported catalysts, can lead to significantly reduced waste and energy consumption. royalsocietypublishing.org For example, the Hantzsch pyridine synthesis, a multicomponent reaction, has been successfully carried out under solvent-free conditions using catalysts like ceric ammonium nitrate (B79036) (CAN) or Wells-Dawson heteropolyacids. royalsocietypublishing.orgconicet.gov.ar Similarly, one-pot syntheses of highly substituted pyridines have been achieved under solvent-free conditions using recyclable catalysts like cobalt(II) chloride hexahydrate or triflic acid (HOTf). tandfonline.comacs.orgrsc.org

Water-mediated reactions offer an attractive alternative to organic solvents due to the low cost, non-flammability, and low toxicity of water. Base-promoted selective amination of polyhalogenated pyridines has been successfully demonstrated in water, providing an environmentally benign route to aminopyridine derivatives. nih.govacs.org

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is crucial for sustainable chemical production. In the context of pyridine synthesis, significant progress has been made in designing catalysts that can be easily separated from the reaction mixture and reused multiple times.

Magnetically recoverable catalysts are a particularly promising class of sustainable catalysts. rsc.org These typically consist of a catalytic species immobilized on a magnetic nanoparticle support (e.g., Fe₃O₄). rsc.org This allows for easy separation of the catalyst from the reaction medium using an external magnet, simplifying product purification and enabling catalyst recycling. rsc.org Various functionalized magnetic nanoparticles have been developed as both basic and acidic catalysts for the synthesis of a wide range of pyridine derivatives through multicomponent reactions. rsc.org

Heterogeneous solid acid catalysts , such as zeolites and supported metal oxides (e.g., MoO₃/SiO₂), offer another avenue for sustainable catalysis. orientjchem.orgresearchgate.net These catalysts can replace corrosive and difficult-to-handle homogeneous acid catalysts like sulfuric acid in reactions such as esterification. orientjchem.orgresearchgate.net They are easily separated by filtration and can often be regenerated and reused. Other recyclable catalysts, such as polymeric anhydrides for N-oxidation, have also been developed. rsc.orgresearchgate.net Furthermore, metal-organic frameworks (MOFs) have been explored as recyclable heterogeneous catalysts for pyridine synthesis. acs.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficient synthesis of substituted pyridines, such as this compound, is a critical aspect of medicinal and process chemistry. The evaluation of synthetic routes is fundamentally based on efficiency, primarily measured by reaction yield, and selectivity, which encompasses regioselectivity, chemoselectivity, and stereoselectivity. nih.gov A comparative analysis of different methodologies reveals significant variations in these parameters, guiding the selection of the most appropriate pathway for a given synthetic goal. Key strategies for constructing the pyridine core include multicomponent reactions like the Hantzsch synthesis, cycloaddition reactions, and transition-metal-catalyzed C-H functionalization. thieme-connect.comnih.govwikipedia.org

One of the most established methods for pyridine synthesis is the Hantzsch dihydropyridine synthesis , a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia. chemtube3d.comyoutube.com The initial product, a 1,4-dihydropyridine, requires a subsequent oxidation step to yield the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org While classic conditions can suffer from long reaction times and low yields, modern modifications have significantly improved its efficiency. For instance, using microwave irradiation or environmentally benign solvents like water can enhance reaction rates and yields. wikipedia.orgnih.gov Catalyst-free, "on-water" synthesis protocols have demonstrated good yields for a variety of substituted dihydropyridines, often simplifying workup procedures. nih.gov

Cycloaddition reactions offer another powerful and atom-economical approach to the pyridine skeleton. nih.govrsc.orgrsc.org Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes provide a direct route to substituted pyridines, often with high regioselectivity under mild conditions. nih.gov Similarly, [4+2] cycloadditions, or hetero-Diels-Alder reactions, between 1-azadienes and a suitable dienophile can construct the pyridine ring efficiently. rsc.orgrsc.orgacsgcipr.org These methods are particularly valuable for creating highly functionalized pyridines that may be difficult to access through other means. nih.govacs.org

A pertinent example for the synthesis of precursors to this compound is the preparation of diethyl 5-ethylpyridine-2,3-dicarboxylate . A patented process describes the reaction of diethyl aminochloromaleate with ethyl acrolein in the presence of pyridine and glacial acetic acid in ethanol. This method proceeds via a reflux, and after workup, affords the desired product in a high yield of 80%. google.com This high efficiency for a closely related, complex pyridine derivative highlights the utility of building the ring from functionalized acyclic precursors.

The following tables provide a comparative overview of the efficiencies of different synthetic methods for pyridine derivatives, based on reported research findings.

Table 1: Comparative Efficiency of Pyridine Synthesis Methods

| Synthetic Method | Key Reactants | Catalyst/Conditions | Product Type | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Modified Hantzsch Synthesis | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | "On-water", 70°C | 1,4-Dihydropyridines | Good to Excellent | nih.gov |

| Multicomponent Domino Synthesis | Enaminones, 1,3-Dicarbonyls, Ammonium Salt | Gallium Lewis Acid | Functionalized Pyridine Carboxylates | High-yielding | researchgate.net |

| [5+1] Cyclization | tert-Butanesulfinamide, Aldehydes, 1,3-Dioxinones | Metal-free, Room Temperature | Highly Functionalized Pyridines | 40-91 | acs.org |

| Diels-Alder Type Reaction | Diethyl aminochloromaleate, Ethyl acrolein | Pyridine, Acetic Acid / Reflux | Diethyl 5-ethylpyridine-2,3-dicarboxylate | 80 | google.com |

| Rhodium Carbenoid-Induced Ring Expansion | 3,5-Disubstituted Isoxazoles, Vinyldiazomethanes | Rhodium Catalyst | Highly Functionalized Pyridines | Good | nih.gov |

The selectivity of these reactions is also a crucial factor. In the synthesis of unsymmetrically substituted pyridines, regioselectivity is paramount. Transition-metal-catalyzed cycloadditions, for example, often exhibit excellent control over the substitution pattern of the resulting pyridine ring. nih.gov In contrast, classical condensation reactions may yield mixtures of isomers if the reactants are not chosen carefully. Recent advancements in electrochemical synthesis have demonstrated that reaction conditions, such as the use of a divided versus an undivided cell, can completely reverse the site selectivity of C-H carboxylation on pyridines, offering a tunable method for achieving specific isomers. nih.gov For instance, the electrochemical carboxylation of pyridines can be directed to either the C4 or C5 position with high regioselectivity by simply altering the electrolysis setup. nih.gov

Compound Reference Table

Reactivity and Transformational Chemistry of Ethyl 6 Ethyl 3 Pyridinecarboxylate

Reactions at the Ester Moiety

The ester functional group in Ethyl 6-ethyl-3-pyridinecarboxylate is a key site for a variety of chemical transformations, including hydrolysis, amidation, and reduction. These reactions provide pathways to other important classes of pyridine (B92270) derivatives, such as carboxylic acids, amides, and alcohols, respectively.

The hydrolysis of the ethyl ester group in this compound to its corresponding carboxylic acid, 6-ethylnicotinic acid, can be achieved under either acidic or basic conditions. libretexts.org

Under basic conditions, the reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. libretexts.org

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, ethanol (B145695) is eliminated, yielding the carboxylic acid. libretexts.org

Table 1: Representative Conditions for the Hydrolysis of Pyridinecarboxylic Acid Esters

| Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1. NaOH, H₂O, reflux2. HCl (aq) | 6-Ethylnicotinic acid | High | libretexts.org |

Note: The yields are general expectations for this type of transformation and may vary based on specific reaction conditions.

The conversion of this compound to the corresponding amide, 6-ethylnicotinamide, can be accomplished through aminolysis, which involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires heating and may be catalyzed by acids or bases.

Direct amidation of esters with amines can be challenging due to the relatively low reactivity of esters. mdpi.com However, various methods have been developed to facilitate this transformation. One approach involves the use of a catalyst, such as iron(III) chloride, which can activate the ester towards nucleophilic attack by the amine. mdpi.com It has been noted that while 2-pyridinecarboxylates undergo efficient amidation under these conditions, 3-pyridinecarboxylates may fail to produce the desired amide, suggesting that the position of the ester group on the pyridine ring can significantly influence reactivity. mdpi.com

Another strategy involves a two-step, one-pot procedure where the carboxylic acid is first converted to a silyl thioester, which then readily reacts with an amine to form the amide. nih.gov This method has been shown to be effective for a range of carboxylic acids and amines. nih.gov

Table 2: Potential Methods for the Amidation of this compound

| Reagents and Conditions | Product | Expected Outcome | Reference |

|---|---|---|---|

| NH₃, heat | 6-Ethylnicotinamide | Moderate to good yield | General Knowledge |

| Amine, FeCl₃, 80 °C | N-substituted-6-ethylnicotinamide | Potentially low yield for 3-pyridinecarboxylate | mdpi.com |

Note: The expected outcomes are based on literature for related substrates and may require optimization for this compound.

The ester functionality of this compound can be reduced to a primary alcohol, (6-ethylpyridin-3-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation, as it is capable of reducing esters to alcohols efficiently. commonorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

The mechanism of LiAlH₄ reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide group to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol. masterorganicchemistry.comlibretexts.org It is important to note that the aldehyde intermediate is more reactive than the starting ester and is therefore not isolated under these conditions. libretexts.orgyoutube.com

For the selective reduction of an ester to an aldehyde, a less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) can be used at low temperatures. libretexts.orglibretexts.org

Table 3: Conditions for the Reduction of Ethyl Pyridinecarboxylates

| Reagent | Solvent | Product | Expected Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Diethyl ether or THF | (6-Ethylpyridin-3-yl)methanol | High | masterorganicchemistry.comlibretexts.org |

Note: The expected yields are based on general literature for ester reductions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions. The presence of the electron-withdrawing carboxylate group further deactivates the ring towards electrophilic attack, while the ethyl group is a weak activating group.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.caorganic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

In the case of pyridine derivatives, the nitrogen atom itself can act as a directing group, but this often leads to a mixture of products or addition of the organolithium reagent to the C2 or C6 position. baranlab.orgharvard.edu The presence of other directing groups on the pyridine ring can provide greater regiocontrol. While the ester group of this compound is not a strong DMG, it can influence the site of metalation. The most acidic protons on the pyridine ring are generally at the C2 and C4 positions. Given the presence of the ethyl group at C6, metalation is most likely to occur at the C2 or C4 position. The precise regioselectivity would likely depend on the specific base and reaction conditions employed.

Table 4: Potential Directed Ortho-Metallation of a Substituted Pyridine Ester

| Base | Electrophile (E⁺) | Potential Product(s) | Reference |

|---|---|---|---|

| LDA or LiTMP | I₂, TMSCl, CO₂ | 2-E-6-ethyl-3-pyridinecarboxylate and/or 4-E-6-ethyl-3-pyridinecarboxylate | uwindsor.ca |

Note: The product distribution would need to be determined experimentally.

The direct electrophilic halogenation and nitration of pyridine rings are generally challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. nanobioletters.com The pyridine nitrogen can also be protonated under acidic conditions, further deactivating the ring.

Halogenation: Electrophilic halogenation of pyridines often requires harsh conditions and can lead to a mixture of products. nih.gov More modern methods have been developed to achieve selective halogenation. For instance, designed phosphine reagents can be used to install a phosphonium salt at the 4-position of pyridines, which can then be displaced by a halide nucleophile. nih.gov Decarboxylative halogenation of pyridinecarboxylic acids is another potential route to halopyridines. acs.org

For this compound, direct electrophilic halogenation would likely be difficult and may require forcing conditions. The substitution pattern would be influenced by the directing effects of the existing substituents.

Nitration: The nitration of pyridine is notoriously difficult, typically requiring high temperatures and yielding the 3-nitro product in low yields. nanobioletters.com The presence of activating groups can facilitate the reaction. For example, the nitration of 2,4,6-trimethylpyridine gives the corresponding 3-nitro derivative in good yield. nanobioletters.com In the case of this compound, the ethyl group is weakly activating, while the ester group is deactivating. Nitration, if successful, would likely occur at the 5-position, which is meta to the deactivating ester group and ortho to the activating ethyl group.

Table 5: Anticipated Products of Electrophilic Substitution on this compound

| Reaction | Reagents | Major Product | Expected Yield |

|---|---|---|---|

| Bromination | Br₂, oleum | Ethyl 5-bromo-6-ethyl-3-pyridinecarboxylate | Low to moderate |

Note: These are predicted outcomes based on general principles of pyridine chemistry and would require experimental verification.

Amination and Hydroxylation of the Pyridine Nucleus

Direct amination and hydroxylation of the pyridine ring of this compound are challenging reactions due to the electron-deficient nature of the pyridine nucleus. Such transformations typically require harsh conditions or specific activation of the ring.

Amination: The Chichibabin reaction is a classic method for the amination of pyridines, usually occurring at the 2- or 6-positions. For this compound, the 6-position is already substituted. Therefore, amination would be directed to the 2-position. This reaction involves heating the pyridine derivative with sodium amide (NaNH₂) in an inert solvent like N,N-dimethylaniline. The reaction proceeds through a nucleophilic addition-elimination mechanism involving a hydride shift.

Hydroxylation: Direct hydroxylation of the pyridine ring is also not straightforward. One potential route involves oxidation of the pyridine nitrogen to form the N-oxide, which can then undergo rearrangement or nucleophilic attack to introduce a hydroxyl group. Another approach is through enzymatic hydroxylation. For instance, certain bacterial strains have been shown to regioselectively hydroxylate pyridine carboxylic acids. A strain of Ralstonia/Burkholderia sp. has demonstrated the ability to hydroxylate various pyridine and pyrazine carboxylates at the carbon atom adjacent to the ring nitrogen nih.gov. This suggests that a biocatalytic approach could potentially yield 2-hydroxy-6-ethyl-3-pyridinecarboxylate from the parent compound.

Transformations of the 6-Ethyl Side Chain

The 6-ethyl group on the pyridine ring is a potential site for various chemical modifications, including oxidation and functionalization.

The ethyl side chain can be oxidized to an acetyl group, a carboxylic acid, or an aldehyde, depending on the oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid can oxidize the ethyl group to a carboxylic acid google.com. This would transform this compound into ethyl 6-carboxy-3-pyridinecarboxylate. Electrochemical oxidation is another method that has been employed for the oxidation of alkylpyridines google.com.

Oxidation to Acetyl Group: Milder oxidation conditions can lead to the formation of an acetyl group. This transformation could yield ethyl 6-acetyl-3-pyridinecarboxylate.

Further functionalization of the 6-ethyl side chain can be achieved through various reactions, although direct alkylation on the ethyl group itself is not a common transformation without prior activation. Halogenation of the ethyl group, particularly at the benzylic-like position, could provide a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Metal-Mediated and Catalytic Transformations

Metal-catalyzed reactions are powerful tools for the functionalization of pyridine rings. For this compound to participate in cross-coupling reactions, it would typically need to be converted into a derivative with a suitable leaving group, such as a halide (Br, I) or a triflate, on the pyridine ring.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex nih.govresearchgate.net. A hypothetical 2-bromo-6-ethyl-3-pyridinecarboxylate could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 2-position. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium fluoride (B91410).

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base wikipedia.orgrsc.org. A halogenated derivative of this compound could react with various alkenes to form substituted pyridines with extended conjugation. The amino-Heck reaction is a variation that can be used to synthesize pyridine compounds through intramolecular cyclization wikipedia.orgresearchgate.net.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst scirp.orgsoton.ac.ukwikipedia.orgresearchgate.net. This reaction could be used to introduce alkynyl groups onto a halogenated this compound, providing a route to highly functionalized pyridine derivatives. Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts wikipedia.org.

Table 1: Overview of Potential Metal-Mediated Cross-Coupling Reactions

| Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | Halogenated Pyridine, Boronic Acid | Pd Catalyst, Base | Aryl/Vinyl Substituted Pyridine |

| Heck | Halogenated Pyridine, Alkene | Pd Catalyst, Base | Alkene Substituted Pyridine |

| Sonogashira | Halogenated Pyridine, Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Alkynyl Substituted Pyridine |

Modern synthetic methods like photoredox catalysis and electrocatalysis offer mild and efficient alternatives for the functionalization of pyridines.

Photoredox Catalysis: Visible-light photoredox catalysis can be used for the C-4 selective alkylation of pyridines rsc.org. This method often involves the generation of alkyl radicals from precursors like N-(acyloxy)phthalimides which then add to activated pyridinium salts. This approach could potentially be adapted for the functionalization of this compound. Photoredox catalysis in combination with pyridine N-oxides has also been used for the carbohydroxylation and aminohydroxylation of olefins nih.gov.

Electrocatalysis: Electrochemical methods provide a means to drive reactions without the need for chemical oxidants or reductants researchgate.net. Electrosynthesis has been successfully used for the carboxylation of pyridines with CO₂, where the choice of the electrochemical reactor can control the regioselectivity of the product azom.comnih.gov. This suggests that electrochemical methods could be developed for the selective functionalization of this compound.

Complex Formation with Metal Ions

The ability of a molecule to form complexes with metal ions is a critical aspect of its chemical reactivity, influencing its solubility, stability, and potential applications in areas such as catalysis and materials science. In the case of this compound, a comprehensive review of available scientific literature reveals a notable absence of specific research dedicated to its coordination chemistry and the formation of metal complexes.

While extensive research has been conducted on the coordination of pyridinecarboxylic acids and their derivatives with a wide array of metal ions, no studies have been specifically reported for this compound. This indicates a significant gap in the current understanding of the reactivity of this particular compound.

For context, the broader class of pyridinecarboxylate ligands, which share the fundamental pyridine ring and carboxylate functional group, are well-known for their versatile coordinating abilities. They can act as monodentate, bidentate, or bridging ligands, forming stable complexes with various transition metals and main group elements. The coordination typically involves the nitrogen atom of the pyridine ring and one or both oxygen atoms of the carboxylate group. However, without specific experimental data for this compound, any discussion of its potential coordination behavior would be purely speculative.

The lack of published data precludes the inclusion of a data table or detailed research findings on the complex formation of this compound with metal ions. Further experimental investigation is required to elucidate the coordination chemistry of this compound and to determine its potential for forming metal complexes.

Spectroscopic and Advanced Characterization Techniques for Ethyl 6 Ethyl 3 Pyridinecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Ethyl 6-ethyl-3-pyridinecarboxylate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the identification of all unique proton and carbon environments within the molecule.

The predicted ¹H NMR data reveals distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the two ethyl groups. Similarly, the predicted ¹³C NMR spectrum shows the expected number of signals, corresponding to each unique carbon atom, from the aliphatic carbons of the ethyl groups to the sp²-hybridized carbons of the pyridine ring and the carbonyl carbon of the ester.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Atom(s) | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |

|---|---|---|---|---|

| H-2 | 8.9 - 9.1 | d | ~2.0 | 1H |

| H-4 | 8.0 - 8.2 | dd | ~8.0, 2.0 | 1H |

| H-5 | 7.2 - 7.4 | d | ~8.0 | 1H |

| -O-CH₂-CH₃ | 4.3 - 4.5 | q | ~7.1 | 2H |

| 6-CH₂-CH₃ | 2.8 - 3.0 | q | ~7.6 | 2H |

| -O-CH₂-CH₃ | 1.3 - 1.5 | t | ~7.1 | 3H |

| 6-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.6 | 3H |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Atom(s) | Predicted δ (ppm) |

|---|---|

| C=O | 165 - 167 |

| C-6 | 162 - 164 |

| C-2 | 150 - 152 |

| C-4 | 136 - 138 |

| C-3 | 125 - 127 |

| C-5 | 122 - 124 |

| -O-CH₂-CH₃ | 60 - 62 |

| 6-CH₂-CH₃ | 28 - 30 |

| -O-CH₂-CH₃ | 14.0 - 14.5 |

| 6-CH₂-CH₃ | 13.0 - 13.5 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further confirmation of the structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-coupling networks. For this compound, COSY spectra would show cross-peaks between H-4 and H-5, confirming their adjacency on the pyridine ring. It would also show correlations within the two separate ethyl groups: one between the methylene (B1212753) and methyl protons of the ester ethyl group, and another between the methylene and methyl protons of the 6-ethyl group. hmdb.ca

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate protons with their directly attached carbons (¹J-coupling). Each proton signal would show a cross-peak with the signal of the carbon it is bonded to, allowing for unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing long-range correlations (typically 2-3 bonds) between protons and carbons. docbrown.info Key expected correlations include:

The ester methylene protons (-O-CH₂-) to the carbonyl carbon (C=O) and C-3 of the pyridine ring.

The aromatic proton H-2 to C-3, C-4, and C-6.

The methylene protons of the 6-ethyl group to C-5 and C-6 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is vital for conformational analysis. A NOESY spectrum would be expected to show a correlation between the H-5 proton and the methylene protons of the 6-ethyl group, confirming their spatial closeness. hmdb.ca

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) could be employed to study the conformational dynamics of this compound. Specifically, variable-temperature NMR experiments could probe the rotational energy barrier around the C3-C(O) single bond. At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for conformers, whereas at higher temperatures, these signals would coalesce due to rapid rotation. Similarly, rotation of the 6-ethyl group could be investigated, although the energy barrier is expected to be lower.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision (typically to four or five decimal places). This allows for the calculation of its elemental formula, providing definitive confirmation of its chemical identity. The molecular formula for this compound is C₁₀H₁₃NO₂.

Predicted HRMS Data

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₁₀H₁₃NO₂]⁺ | [M]⁺ | 179.0946 |

| [C₁₀H₁₄NO₂]⁺ | [M+H]⁺ | 180.1025 |

| [C₁₀H₁₃NNaO₂]⁺ | [M+Na]⁺ | 202.0844 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M]⁺) which is then fragmented, and the resulting product ions are analyzed. tcichemicals.com This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound is expected to follow pathways characteristic of pyridine and ester functionalities.

Key predicted fragmentation pathways include:

Loss of an ethoxy radical: Cleavage of the C-O bond in the ester group results in the loss of a •OCH₂CH₃ radical (45 Da), yielding a prominent acylium ion.

Loss of ethylene (B1197577): A McLafferty rearrangement can occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da).

Alpha-cleavage at the 6-position: The bond between the first and second carbon of the 6-ethyl group can break, leading to the loss of a methyl radical (•CH₃, 15 Da) and forming a stable cation stabilized by the aromatic ring.

Predicted Key MS/MS Fragments for [C₁₀H₁₃NO₂]⁺

| Predicted m/z | Lost Fragment | Fragment Structure |

|---|---|---|

| 164 | •CH₃ | [M - CH₃]⁺ |

| 150 | •C₂H₅ | [M - C₂H₅]⁺ |

| 134 | •OCH₂CH₃ | [M - OEt]⁺ |

| 106 | •COOCH₂CH₃ | [M - COOEt]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for the identification and quantification of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern for this compound:

| Fragment Ion | Structure | m/z (Predicted) | Significance |

| [M]⁺ | C₁₀H₁₃NO₂⁺ | 179 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | C₈H₈NO⁺ | 134 | Loss of the ethoxy group |

| [M - COOCH₂CH₃]⁺ | C₇H₈N⁺ | 106 | Loss of the entire ester group |

| [Pyridine ring fragments] | Various | Various | Characteristic fragments from the pyridine ring cleavage |

This table is predictive and based on general fragmentation patterns of esters and pyridine compounds.

The retention time in the gas chromatogram would be specific to the compound under the given analytical conditions (e.g., column type, temperature program, and carrier gas flow rate), providing an additional layer of identification when compared against a known standard.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would be characterized by several key vibrational bands. Although a dedicated experimental spectrum for this specific compound is not available, the expected vibrational frequencies can be inferred from the analysis of closely related structures, such as ethyl nicotinate (B505614). nist.gov

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch | Ester | 1720 - 1740 | Strong in IR, Weaker in Raman |

| C-O Stretch | Ester | 1250 - 1300 | Strong in IR |

| C=C and C=N Stretches | Pyridine Ring | 1400 - 1600 | Multiple bands in both IR and Raman |

| C-H Stretches (Aromatic) | Pyridine Ring | 3000 - 3100 | Weaker in IR and Raman |

| C-H Stretches (Aliphatic) | Ethyl Groups | 2850 - 2960 | Stronger in Raman |

This table presents predicted values based on the analysis of similar compounds.

The C=O stretching vibration of the ester group is expected to be a very strong and sharp band in the IR spectrum, making it a key diagnostic peak. The vibrations of the substituted pyridine ring will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which are highly characteristic of the substitution pattern. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-H vibrations of the aliphatic ethyl groups.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported, studies on similarly substituted ethyl pyridinecarboxylates offer valuable insights into the likely solid-state conformation. For instance, the crystal structures of several ethyl 4,6-disubstituted-3-pyridinecarboxylates have been determined, revealing key structural features. researchgate.net

From these related structures, it can be anticipated that the pyridine ring in this compound would be essentially planar. The ethyl ester group may exhibit some degree of rotational freedom, but its conformation will be influenced by steric and electronic effects of the adjacent ethyl group at the 6-position and by intermolecular interactions in the crystal packing.

Anticipated Crystallographic Data for this compound (based on analogues):

| Parameter | Predicted Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | To be determined by diffraction data |

| Unit Cell Dimensions | Dependent on the specific packing arrangement |

| Conformation | Planar pyridine ring; specific orientation of the ethyl ester and 6-ethyl groups |

| Intermolecular Interactions | Potential for C-H···O or C-H···N hydrogen bonds, and π-π stacking interactions |

This table is speculative and based on the crystallographic data of related compounds.

A definitive crystal structure would provide unambiguous confirmation of the molecular geometry and would be invaluable for computational modeling and structure-activity relationship studies.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by modification of the ethyl groups or by the introduction of a chiral substituent, then chiroptical spectroscopy would become a critical tool for its stereochemical analysis.

To date, there are no prominent reports in the scientific literature detailing the synthesis and chiroptical analysis of chiral derivatives of this compound. The synthesis of such derivatives would open up new avenues for research, including the study of their stereoselective interactions with biological systems. Should such chiral analogues be developed, ECD spectroscopy would be instrumental in assigning their absolute configurations by comparing experimental spectra with those predicted from quantum chemical calculations.

Theoretical and Computational Investigations of Ethyl 6 Ethyl 3 Pyridinecarboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. DFT studies focus on the electron density to derive molecular characteristics such as geometry, energy, and reactivity descriptors.

For instance, in a study on a related compound, Ethyl 6-(4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, DFT calculations were performed to optimize the molecular structure and analyze its electronic properties. researchgate.net Such calculations for Ethyl 6-ethyl-3-pyridinecarboxylate would involve optimizing its 3D structure to find the most stable arrangement of atoms. From this optimized geometry, various electronic properties can be calculated.

Reactivity descriptors derived from DFT, such as the molecular electrostatic potential (MEP), provide a visual map of charge distribution. The MEP for a derivative, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was analyzed to identify the regions most susceptible to electrophilic and nucleophilic attack. exlibrisgroup.com For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Computational studies on similar structures, like Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, also utilize DFT to explore electronic properties and potential biological interactions. researchgate.net These calculations provide a foundation for understanding how the molecule might interact with biological targets. researchgate.net

Table 1: Example of Calculated Electronic Properties for a Pyridine Carboxylate Derivative using DFT (Note: Data is for Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, as a representative example)

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.58 |

| Molecular Polarizability | High |

| Molecular Electrostatic Potential | Analysis performed |

This table is illustrative and shows the types of data obtained from DFT calculations on a related molecule. exlibrisgroup.com

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These "from the beginning" methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate molecular properties.

For this compound, ab initio calculations could be used to determine a precise optimized molecular geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic energies. A study on the reaction of 2-methoxyfuran (B1219529) with a nitroalkene utilized high-level ab initio calculations to investigate the reaction mechanism, demonstrating the power of these methods in providing detailed energetic landscapes. mdpi.com Applying these methods to this compound would yield a benchmark for its structural and energetic properties, which can be compared with experimental data or results from less computationally expensive methods like DFT.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of pyridine derivatives, FMO analysis is standard. For example, the FMO analysis of Ethyl 6-(4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate revealed the distribution of these orbitals across the molecule, indicating the likely sites of reaction. researchgate.net Similarly, FMO analysis was performed on ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate to understand its electronic properties and reactivity. exlibrisgroup.com

For this compound, the HOMO would likely be distributed over the pyridine ring and the ethyl substituent, while the LUMO would be concentrated on the pyridine ring and the electron-withdrawing carboxylate group. The calculated energies of these orbitals would allow for the determination of the energy gap and other reactivity indices.

Table 2: Example of FMO Analysis for a Pyridine Derivative (Note: Data is for Ethyl 6-(4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, as a representative example)

| Parameter | Energy (eV) |

| EHOMO | -6.99 |

| ELUMO | -1.79 |

| Energy Gap (ΔE) | 5.20 |

This table illustrates the typical output of an FMO analysis from a DFT study on a related molecule, indicating a relatively high kinetic stability due to the large energy gap. researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions.

In a study on analogues of Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, MD simulations were performed to determine the stability of the molecules when interacting with a biological target. researchgate.net This demonstrates how MD can be used to assess the dynamic behavior and stability of pyridine-containing compounds in a biological context. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for investigating how chemical reactions occur, providing insights into the step-by-step pathways from reactants to products.

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s) (TS). A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Computationally, a TS is identified as a first-order saddle point on the potential energy surface.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods could be used to propose a mechanism and then locate the corresponding transition states. For example, the synthesis of ethyl nicotinate (B505614) derivatives often involves condensation reactions. merckmillipore.com A computational study could model the approach of the reactants, calculate the structure and energy of the transition state for the key bond-forming step, and determine the activation energy of the reaction. This information helps to explain the reaction's feasibility, rate, and selectivity. Research on the reaction mechanisms of other heterocyclic compounds, like the one involving 2-methoxyfuran, shows how computational chemistry can identify intermediates and transition states, sometimes revealing pathways that differ from those initially proposed based on experimental results alone. mdpi.com

Energetic Profiles of Reaction Pathways

Currently, there is a lack of specific published research detailing the energetic profiles of reaction pathways for this compound. Computational studies, such as those employing Density Functional Theory (DFT) or other ab initio methods, are essential for mapping the potential energy surfaces of chemical reactions. These studies would typically calculate the energies of reactants, transition states, intermediates, and products.

Without dedicated computational studies on this specific compound, any discussion on its reaction pathway energetics would be purely speculative and fall outside the scope of this scientifically rigorous article.

Prediction of Spectroscopic Parameters from Computational Models

The prediction of spectroscopic parameters through computational modeling is a powerful tool for characterizing chemical compounds. Techniques like DFT can be used to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

For this compound, computational models would first involve optimizing the molecule's three-dimensional geometry. Following this, the optimized structure would be used to predict its spectroscopic properties. These theoretical predictions are invaluable as they can be compared with experimental data to confirm the structure of the synthesized compound.

However, a review of the current scientific literature indicates a lack of specific computational studies focused on predicting the spectroscopic parameters of this compound. While research exists for related pyridine derivatives, applying those findings directly to this specific molecule would not be scientifically accurate. The precise substitution pattern of the ethyl groups on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic output. Therefore, without dedicated computational analysis, a detailed and accurate prediction of its spectroscopic parameters cannot be provided.

Below is a hypothetical table structure that would typically be populated with data from such computational studies, illustrating the type of information that would be generated.

Table 1: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (ppm) | |

| Pyridine H (pos. 2) | Data not available |

| Pyridine H (pos. 4) | Data not available |

| Pyridine H (pos. 5) | Data not available |

| -OCH₂CH₃ (CH₂) | Data not available |

| -OCH₂CH₃ (CH₃) | Data not available |

| Pyridine-CH₂CH₃ (CH₂) | Data not available |

| Pyridine-CH₂CH₃ (CH₃) | Data not available |

| ¹³C NMR (ppm) | |

| C=O | Data not available |

| Pyridine C (pos. 2) | Data not available |

| Pyridine C (pos. 3) | Data not available |

| Pyridine C (pos. 4) | Data not available |

| Pyridine C (pos. 5) | Data not available |

| Pyridine C (pos. 6) | Data not available |

| -OCH₂CH₃ (CH₂) | Data not available |

| -OCH₂CH₃ (CH₃) | Data not available |

| Pyridine-CH₂CH₃ (CH₂) | Data not available |

| Pyridine-CH₂CH₃ (CH₃) | Data not available |

| Key IR Frequencies (cm⁻¹) | |

| C=O stretch | Data not available |

| C-O stretch | Data not available |

As dedicated research becomes available, this table could be populated with theoretically derived values, offering a valuable comparison for experimental characterization.

Synthetic Utility and Applications As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Functionalized Heterocycles

The pyridine (B92270) core of ethyl 6-ethyl-3-pyridinecarboxylate is a key feature that allows for its use in the construction of various heterocyclic systems. The nitrogen atom and the substitutable positions on the ring make it an ideal starting material for creating more complex, fused, and polycyclic structures.

Dihydropyridine (B1217469) Derivatives

This compound is a logical, though not directly cited, precursor for certain dihydropyridine derivatives through reactions that modify the pyridine ring. The classic Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, is a primary method for creating 1,4-dihydropyridines. organic-chemistry.orgwikipedia.org While the Hantzsch synthesis typically builds the dihydropyridine ring from acyclic precursors, related pyridine derivatives can be subjected to reduction or other transformations to yield dihydropyridine structures. These compounds are of significant interest due to their prevalence in biologically active molecules, particularly as calcium channel blockers. wikipedia.orgnih.gov The synthesis of various dihydropyridine derivatives often involves multicomponent reactions under different catalytic conditions to improve yields and efficiency. nih.govrsc.org

| Reaction Type | Key Reagents | Product Class | Significance |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia (B1221849)/Ammonium (B1175870) Acetate | 1,4-Dihydropyridines | Calcium channel blockers, cardiovascular drugs wikipedia.orgnih.gov |

| Modified Hantzsch Synthesis | Various catalysts (e.g., iodine, phenylboronic acid) | Substituted 1,4-Dihydropyridines | Improved yields and milder reaction conditions |

Fused Pyridine Systems (e.g., Quinolizines)

The structure of this compound is suitable for the construction of fused pyridine systems like quinolizines. While direct synthesis of quinolizines from this specific this compound is not explicitly detailed in the provided results, the general synthetic strategies for quinolizine ring systems often involve the cyclization of appropriately substituted pyridine derivatives. For instance, the synthesis of 1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine, a key precursor to eburnane alkaloids, proceeds through the cyclization of an imine derived from a substituted pyridine. rsc.org This highlights the potential of pyridine carboxylates as foundational elements in building such fused heterocyclic scaffolds. The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo-[3,4-b]-pyridine derivatives from substituted pyridine precursors further illustrates the versatility of the pyridine ring in forming fused systems. researchgate.net

Other Polycyclic Nitrogen-Containing Systems

The reactivity of the pyridine ring in this compound allows for its incorporation into a variety of other polycyclic nitrogen-containing systems. Acid-catalyzed cyclodehydration of α-hydroxylactams, which can be derived from pyridine-2,3-dicarboximides, leads to the formation of novel pyrido[2′,3′:3,4]-pyrrolo fused heterocyclic systems. rsc.org Furthermore, the chemical literature describes the synthesis of complex molecules such as (6bR,10aS)-Ethyl 3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate, which features a polycyclic system built around a pyridine core. nih.gov These examples underscore the role of pyridine derivatives as key building blocks in the assembly of intricate molecular architectures.

Role in the Construction of Agrochemical Precursors

Pyridinecarboxylate esters, a class to which this compound belongs, are important intermediates in the development of agrochemicals. researchgate.net Specifically, various substituted nicotinate (B505614) esters have been utilized in the synthesis of fungicides and herbicides. researchgate.net The structural motifs present in these pyridine derivatives are crucial for their biological activity, and the ability to modify the pyridine ring allows for the fine-tuning of their properties. The synthesis of substituted pyridinecarboxylates, such as ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate, demonstrates the chemical manipulations that can be performed on these scaffolds to create precursors for agrochemical applications. researchgate.net

Intermediate in the Synthesis of Advanced Materials

While direct evidence linking this compound to specific advanced materials is not prevalent in the search results, the broader class of pyridine derivatives is known to be used in materials science. Their electronic properties and ability to coordinate with metal ions make them suitable components for functional materials. For example, pyridine-based ligands can be incorporated into metal-organic frameworks (MOFs) or used in the synthesis of organic light-emitting diodes (OLEDs). The synthetic versatility of pyridine carboxylates suggests their potential as intermediates in the creation of tailored organic molecules for materials science applications.

Strategy for Libraries of Pyridine-Based Compounds

The generation of compound libraries around a core scaffold is a fundamental approach in modern medicinal chemistry and materials science. For pyridine-based compounds like this compound, multicomponent reactions (MCRs) are particularly well-suited for creating a diverse library of analogs. rsc.org These reactions allow for the rapid assembly of complex molecules from simple, readily available starting materials in a single synthetic operation, which is highly efficient for library production. organic-chemistry.org

One of the most established and versatile methods for pyridine synthesis is the Hantzsch pyridine synthesis, first reported in 1881. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org

A diversity-oriented synthesis (DOS) strategy can be employed to generate a library of 3,6-disubstituted pyridines related to this compound. acs.org The core reaction would be a modified Hantzsch or a similar cyclocondensation reaction, such as the Bohlmann-Rahtz pyridine synthesis. The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an alkynone, offering regiochemical control and good yields. core.ac.uk

To create a library, different building blocks can be systematically varied at key positions. For a library centered around the this compound scaffold, one could vary three main components:

The β-Ketoester or equivalent: To introduce diversity at the 3- and 5-positions of the pyridine ring (though for a 3,5-dicarboxylate, these would be identical). To achieve the specific substitution pattern of the target compound, a combination of different starting materials would be needed. For instance, using ethyl acetoacetate (B1235776) would result in a methyl group, while using ethyl 3-oxopentanoate (B1256331) would introduce an ethyl group at the corresponding position.

The Enamine or Aldehyde Component: This component determines the substituent at the 4-position.

The Nitrogen Source: While typically ammonia or ammonium acetate, different primary amines can sometimes be used, introducing a substituent on the pyridine nitrogen.

A practical strategy for a library of 3,6-disubstituted pyridines would involve a one-pot, three-component cyclocondensation. core.ac.uk By systematically varying the 1,3-dicarbonyl compound and the alkynone (in a Bohlmann-Rahtz approach), a wide array of pyridines can be synthesized. core.ac.uk For example, reacting different enamines (derived from various β-ketoesters) with a selection of alkynones would generate a matrix of products.

The table below illustrates a hypothetical combinatorial approach to generate a small library of pyridine derivatives based on a modified pyridine synthesis, highlighting how variation in starting materials leads to diverse products, including the target compound.

| Entry | 1,3-Dicarbonyl Precursor (for Enamine) | Alkynone Precursor | Resulting Pyridine Product |

|---|---|---|---|

| 1 | Ethyl Acetoacetate | 1-Hexyn-3-one | Ethyl 6-propyl-2-methyl-3-pyridinecarboxylate |

| 2 | Ethyl 3-oxopentanoate | 1-Hexyn-3-one | Ethyl 6-propyl-2-ethyl-3-pyridinecarboxylate |

| 3 | Ethyl Acetoacetate | 1-Pentyn-3-one | Ethyl 6-ethyl-2-methyl-3-pyridinecarboxylate |

| 4 | Ethyl 3-oxopentanoate | 1-Pentyn-3-one | Ethyl 6-ethyl-2-ethyl-3-pyridinecarboxylate |

| 5 | Ethyl Cyanoacetate | 1-Pentyn-3-one | 2-Amino-6-ethyl-3-pyridinecarboxylate |